2-[Amino(4-pyridinyl)methylene]malononitrile
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Overview
Description
2-[Amino(4-pyridinyl)methylene]malononitrile is a chemical compound with the molecular formula C9H6N4 and a molecular weight of 170.17 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by its pyridine ring structure, which is a common feature in many biologically active molecules.
Scientific Research Applications
2-[Amino(4-pyridinyl)methylene]malononitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, often involves this compound.
Safety and Hazards
The compound is associated with several hazard statements: H302, H312, H332 . These codes correspond to specific hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(4-pyridinyl)methylene]malononitrile typically involves the reaction of 4-aminopyridine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[Amino(4-pyridinyl)methylene]malononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The pyridine ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Mechanism of Action
The mechanism of action of 2-[Amino(4-pyridinyl)methylene]malononitrile involves its interaction with various molecular targets, primarily through its pyridine ring. This ring structure allows the compound to bind to specific enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: This compound has a similar pyridine ring structure but with a methyl group instead of the methylene and malononitrile groups.
4-Aminopyridine: A simpler compound with just an amino group attached to the pyridine ring.
Uniqueness
2-[Amino(4-pyridinyl)methylene]malononitrile is unique due to its combination of the amino group, methylene bridge, and malononitrile moiety. This structure provides a versatile platform for various chemical reactions and interactions, making it valuable in diverse research fields.
Properties
IUPAC Name |
2-[amino(pyridin-4-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-5-8(6-11)9(12)7-1-3-13-4-2-7/h1-4H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUODAMLZRAADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=C(C#N)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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